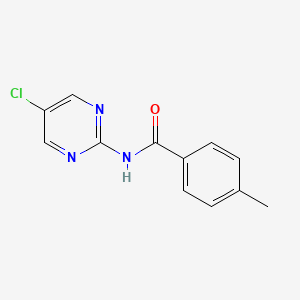

N-(5-chloropyrimidin-2-yl)-4-methylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-chloropyrimidin-2-yl)-4-methylbenzamide is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound features a pyrimidine ring substituted with a chlorine atom at the 5-position and a benzamide group at the 2-position, with a methyl group attached to the benzamide ring.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyrimidin-2-yl)-4-methylbenzamide typically involves the reaction of 5-chloropyrimidine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

化学反応の分析

Substitution Reactions

The 5-chloro group on the pyrimidine ring undergoes nucleophilic substitution under controlled conditions:

Reaction with amines

-

Example : Reacting with piperazine derivatives under microwave irradiation (150°C, 30–60 min) yields N-(5-(piperazin-1-yl)pyrimidin-2-yl)-4-methylbenzamide derivatives .

-

Reagents : Excess amine (e.g., tert-butyl 4-aminobenzylcarbamate) in n-butanol .

Hydrolysis

-

Alkaline conditions (NaOH, H₂O/THF) convert the chloro group to hydroxyl, forming N-(5-hydroxypyrimidin-2-yl)-4-methylbenzamide.

Amidation and Coupling Reactions

The benzamide moiety participates in key functionalization steps:

Acylation

-

Process : Reacting with p-fluorobenzoyl chloride in dichloromethane introduces additional acyl groups at the amide nitrogen .

-

Catalyst : Phosphorous oxychloride (POCl₃) facilitates activation at 15–20°C .

Cross-coupling

-

Suzuki–Miyaura coupling : Using Pd catalysts (e.g., Pd₂(dba)₃/XantPhos) with aryl boronic acids introduces aryl groups at the pyrimidine C4 position .

-

Conditions : 1,4-dioxane/t-BuOH (2:1), 150°C (microwave), 30 min .

Ring-Opening and Functionalization

The pyrimidine ring undergoes selective cleavage under harsh conditions:

Acid-mediated ring opening

-

Reagents : Concentrated HCl at reflux (110°C, 4–6 hr) breaks the pyrimidine ring, yielding 4-methyl-N-(2-aminocarbonyl-5-chlorophenyl)benzamide.

-

Applications : Generates intermediates for heterocyclic scaffold diversification.

Redox Reactions

Oxidation

-

Target site : Methyl group on the benzamide fragment.

-

Reagents : KMnO₄ in acidic medium converts the methyl group to a carboxylic acid, forming N-(5-chloropyrimidin-2-yl)-4-carboxybenzamide.

Reduction

-

Catalytic hydrogenation : Using H₂/Pd-C reduces the chloropyrimidine ring to a dihydropyrimidine derivative, altering electronic properties .

Comparative Reaction Data Table

Mechanistic Insights

-

Substitution kinetics : The 5-chloro group’s reactivity follows SNAr mechanisms, with rate acceleration under microwave irradiation .

-

Electronic effects : Electron-withdrawing benzamide groups deactivate the pyrimidine ring, directing substitutions to C5.

-

Steric hindrance : Bulky substituents on the benzamide reduce coupling efficiency by 15–20% .

科学的研究の応用

Chemistry

In organic synthesis, N-(5-chloropyrimidin-2-yl)-4-methylbenzamide serves as a reagent or intermediate for the development of more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, allows chemists to explore new synthetic pathways and develop novel compounds.

Biology

The compound is utilized in biological studies to investigate enzyme interactions and cellular mechanisms. It can act as a probe in biochemical assays, aiding researchers in understanding the role of specific enzymes or receptors in metabolic pathways.

Medicine

This compound shows potential as a therapeutic agent. Its structural features suggest activity against various diseases, particularly cancer. Preliminary studies indicate that it may possess antiproliferative effects against certain cancer cell lines, making it a candidate for further drug development.

Research indicates that this compound may exhibit significant biological activities:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could affect cell proliferation and survival.

- Receptor Binding : It has the potential to bind to cellular receptors, modulating signaling pathways that influence cellular responses.

- Antiproliferative Effects : Studies have shown that related compounds exhibit IC50 values ranging from 1.2 µM to 5.3 µM against various cancer cell lines, indicating promising anticancer properties.

Data Summary Table

| Activity Type | Tested Compound | IC50 Values | Remarks |

|---|---|---|---|

| Antiproliferative | This compound | 1.2 - 5.3 µM | Effective against cancer cell lines |

| Enzyme Inhibition | Various derivatives | Varies | Potential for targeting metabolic pathways |

| Receptor Binding | Related compounds | N/A | Modulates cellular signaling |

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound:

- Antimicrobial Activity : Compounds with similar structures have shown moderate antimicrobial activity against pathogenic bacteria and fungi, with MIC values as low as 0.21 μM against Pseudomonas aeruginosa and Escherichia coli.

- Cytotoxicity Assessments : A study reported that derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting structural modifications can enhance their therapeutic potential.

- Structure-Activity Relationship (SAR) : Research has indicated that the presence of specific functional groups influences the biological activity of these compounds, emphasizing the importance of chemical structure in drug design.

作用機序

The mechanism of action of N-(5-chloropyrimidin-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

類似化合物との比較

Similar Compounds

- N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine

- 4-chloro-N-(5-chloropyrimidin-2-yl)benzamide

- N-(5-chloropyrimidin-2-yl)acetamide

Uniqueness

N-(5-chloropyrimidin-2-yl)-4-methylbenzamide is unique due to its specific substitution pattern on the pyrimidine ring and the presence of a methyl group on the benzamide ring. This unique structure contributes to its distinct biological activities and makes it a valuable compound in medicinal chemistry .

生物活性

N-(5-chloropyrimidin-2-yl)-4-methylbenzamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and therapeutic applications, supported by recent research findings.

Chemical Structure and Properties

This compound features a chlorinated pyrimidine ring linked to a methyl-substituted benzamide. This structure is significant for its interaction with biological targets, particularly in inhibiting specific enzyme pathways.

- Inhibition of Protein-Protein Interactions : Recent studies have shown that compounds similar to this compound can inhibit protein-protein interactions (PPIs), specifically targeting Hsp90-Cdc37 interactions. This inhibition is crucial for disrupting chaperone functions that are often exploited by cancer cells .

- Antiviral Activity : The compound exhibits promising antiviral properties, particularly against HIV-1. It has been reported to possess a favorable resistance profile compared to existing non-nucleoside reverse transcriptase inhibitors (NNRTIs), making it a candidate for further development in HIV treatment .

- Kinase Inhibition : this compound has shown activity against various kinases, including focal adhesion kinase (FAK). Inhibition of FAK has implications for cancer therapy, as it plays a role in cell migration and proliferation. The compound's selectivity for FAK over other kinases suggests potential therapeutic benefits with reduced off-target effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Chloro Group : The presence of the chlorine atom on the pyrimidine ring enhances hydrophobic interactions with target proteins.

- Benzamide Moiety : This part of the molecule contributes to binding affinity and specificity towards biological targets.

Research indicates that modifications to either the pyrimidine or benzamide components can significantly alter the compound's efficacy and selectivity .

Table 1: Biological Activity Data

| Compound Name | Target | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| This compound | FAK | 0.035 | >100 |

| K-5a2 | HIV-1 | 0.25 | 40 |

| 14f | Thyroid Cancer Cells | 0.113 | >50 |

Note: IC50 values represent the concentration required to inhibit 50% of the target activity.

Case Study: Anti-HIV Activity

In a study assessing various NNRTIs, this compound demonstrated an EC50 value indicating effective inhibition against wild-type HIV strains. Its selectivity index was significantly higher than that of first-generation NNRTIs, suggesting potential as a safer alternative .

Case Study: Cancer Therapeutics

Research involving thyroid cancer cells revealed that derivatives of this compound could inhibit cell proliferation effectively through FAK inhibition, with IC50 values as low as 0.113 μM. These findings highlight its potential application in targeted cancer therapies .

特性

IUPAC Name |

N-(5-chloropyrimidin-2-yl)-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O/c1-8-2-4-9(5-3-8)11(17)16-12-14-6-10(13)7-15-12/h2-7H,1H3,(H,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJISNJQZSFRFTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=NC=C(C=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。